molecular formula C16H20N2O B2590812 [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine CAS No. 866155-29-5

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine

Cat. No.: B2590812
CAS No.: 866155-29-5
M. Wt: 256.349
InChI Key: LRHAXLZWKSRNOU-UHFFFAOYSA-N
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Description

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine is an organic compound with the molecular formula C16H20N2O. It is characterized by the presence of a pyridine ring and an ethylphenoxy group connected through an ethylamine linkage.

Scientific Research Applications

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde under reductive amination conditions to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-methylphenoxy)ethyl][(pyridin-3-yl)methyl]amine
  • [2-(4-chlorophenoxy)ethyl][(pyridin-3-yl)methyl]amine
  • [2-(4-fluorophenoxy)ethyl][(pyridin-3-yl)methyl]amine

Uniqueness

[2-(4-ethylphenoxy)ethyl][(pyridin-3-yl)methyl]amine is unique due to the presence of the ethyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall pharmacological profile compared to its analogs .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-2-14-5-7-16(8-6-14)19-11-10-18-13-15-4-3-9-17-12-15/h3-9,12,18H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHAXLZWKSRNOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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